molecular formula C9H6ClNO2S B14661176 S-1,3-Benzoxazol-2-yl chloroethanethioate CAS No. 37061-46-4

S-1,3-Benzoxazol-2-yl chloroethanethioate

Katalognummer: B14661176
CAS-Nummer: 37061-46-4
Molekulargewicht: 227.67 g/mol
InChI-Schlüssel: KUZHQBGBWULDCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-1,3-Benzoxazol-2-yl chloroethanethioate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzoxazol-2-yl chloroethanethioate typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring . The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

S-1,3-Benzoxazol-2-yl chloroethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of S-1,3-Benzoxazol-2-yl chloroethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Eigenschaften

CAS-Nummer

37061-46-4

Molekularformel

C9H6ClNO2S

Molekulargewicht

227.67 g/mol

IUPAC-Name

S-(1,3-benzoxazol-2-yl) 2-chloroethanethioate

InChI

InChI=1S/C9H6ClNO2S/c10-5-8(12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2

InChI-Schlüssel

KUZHQBGBWULDCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)SC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.